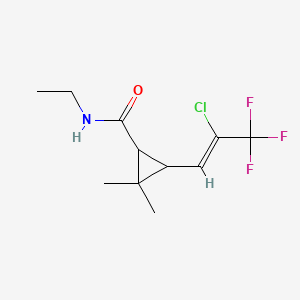
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide is a synthetic organic compound with the molecular formula C11H15ClF3NO and a molecular weight of 269.691 g/mol . This compound is characterized by the presence of a cyclopropane ring, a trifluoropropenyl group, and an ethyl carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide involves several steps. One common method includes the selective formation of the cis cyclopropane ring using intramolecular alkylation of a haloaldehyde . The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide can be compared with other similar compounds, such as:
Bifenthrin: A pyrethroid insecticide with a similar cyclopropane structure but different substituents.
Lambda-cyhalothrin: Another pyrethroid insecticide with a similar trifluoropropenyl group but different functional groups.
Cypermethrin: A widely used insecticide with a similar chemical structure but different substituents and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15ClF3NO |
|---|---|
Peso molecular |
269.69 g/mol |
Nombre IUPAC |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-N-ethyl-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H15ClF3NO/c1-4-16-9(17)8-6(10(8,2)3)5-7(12)11(13,14)15/h5-6,8H,4H2,1-3H3,(H,16,17)/b7-5- |
Clave InChI |
OYTJNEUPTVKRQA-ALCCZGGFSA-N |
SMILES isomérico |
CCNC(=O)C1C(C1(C)C)/C=C(/C(F)(F)F)\Cl |
SMILES canónico |
CCNC(=O)C1C(C1(C)C)C=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


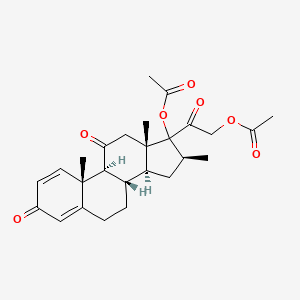
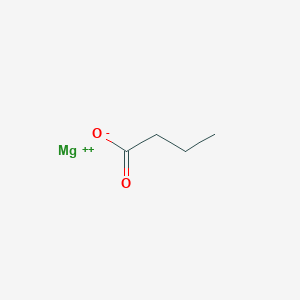
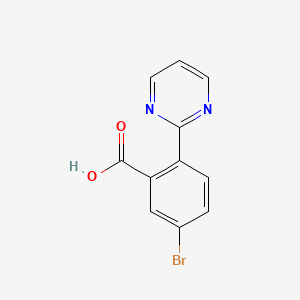
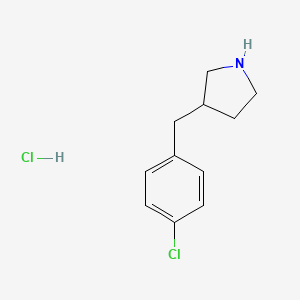
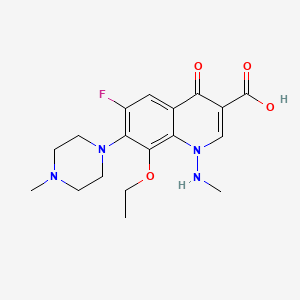
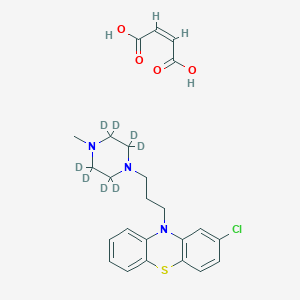
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
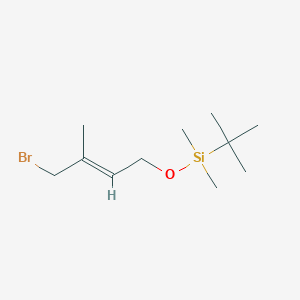
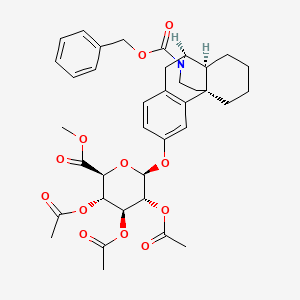
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
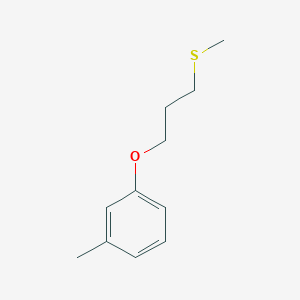
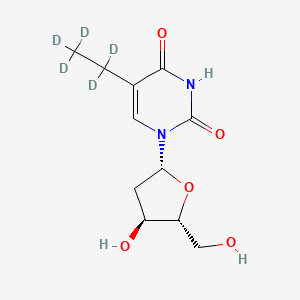
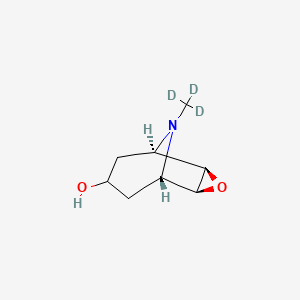
![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
